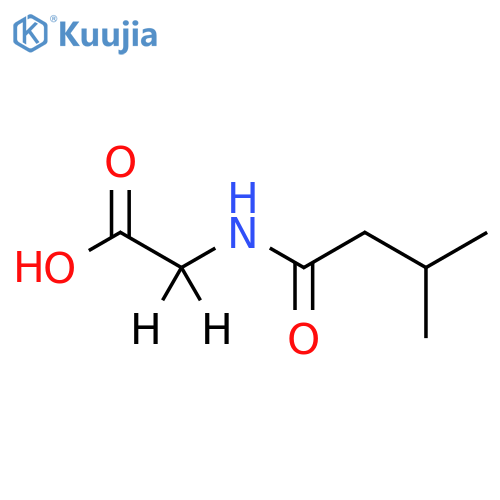

Cas no 1219795-09-1 (N-(3-Methylbutyryl)glycine-2,2-d2)

N-(3-Methylbutyryl)glycine-2,2-d2 化学的及び物理的性質

名前と識別子

-

- N-Isovalerylglycine-2,2-d2

- N-(3-Methylbutyryl)glycine-2,2-d2

-

- インチ: 1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

- InChIKey: ZRQXMKMBBMNNQC-UHFFFAOYSA-N

- ほほえんだ: C(=O)(CC(C)C)NC([H])([H])C(=O)O

N-(3-Methylbutyryl)glycine-2,2-d2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AU60604-50mg |

Isovaleroyl glycine-2d2 |

1219795-09-1 | 50mg |

$709.00 | 2024-04-20 | ||

| TRC | I917601-1mg |

N-(3-Methylbutyryl)glycine-2,2-d2 |

1219795-09-1 | 1mg |

$ 81.00 | 2023-09-07 | ||

| TRC | I917601-0.5mg |

N-(3-Methylbutyryl)glycine-2,2-d2 |

1219795-09-1 | 0.5mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I917601-.5mg |

N-(3-Methylbutyryl)glycine-2,2-d2 |

1219795-09-1 | 5mg |

$64.00 | 2023-05-18 | ||

| TRC | I917601-5mg |

N-(3-Methylbutyryl)glycine-2,2-d2 |

1219795-09-1 | 5mg |

$ 144.00 | 2023-09-07 | ||

| A2B Chem LLC | AU60604-10mg |

Isovaleroyl glycine-2d2 |

1219795-09-1 | 10mg |

$321.00 | 2024-04-20 |

N-(3-Methylbutyryl)glycine-2,2-d2 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

N-(3-Methylbutyryl)glycine-2,2-d2に関する追加情報

Introduction to N-(3-Methylbutyryl)glycine-2,2-d2 and Its Significance in Modern Chemical Research

N-(3-Methylbutyryl)glycine-2,2-d2 is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated derivative of N-(3-methylbutyryl)glycine holds a unique position due to its structural properties and potential applications in various scientific studies. The compound's molecular structure, characterized by the presence of deuterium atoms at the 2,2 positions, makes it particularly useful in spectroscopic studies and as a reference standard in analytical chemistry.

The chemical formula of N-(3-Methylbutyryl)glycine-2,2-d2 can be represented as C7H13D2NO2. This formula underscores its composition, which includes a methylbutyryl group attached to a glycine backbone with deuterium substitutions. Such modifications are strategically employed to enhance the compound's stability and isotopic purity, making it an invaluable tool in research settings where precise molecular characterization is paramount.

In recent years, the demand for deuterated compounds has surged due to their role in improving the sensitivity and specificity of diagnostic tools. N-(3-Methylbutyryl)glycine-2,2-d2, with its unique isotopic profile, has been explored in various applications, including metabolic studies and drug metabolism research. The introduction of deuterium atoms disrupts natural metabolic pathways, allowing researchers to track and analyze biochemical processes with greater accuracy.

The compound's relevance is further highlighted by its potential use in drug development. In the pharmaceutical industry, deuterated analogs are often employed to enhance drug bioavailability, reduce metabolic clearance, and improve overall therapeutic efficacy. N-(3-Methylbutyryl)glycine-2,2-d2 has been studied as a possible intermediate in the synthesis of more complex molecules, showcasing its versatility in synthetic chemistry.

Recent research has also delved into the pharmacokinetic properties of N-(3-Methylbutyryl)glycine-2,2-d2. Studies indicate that the deuterium substitution can significantly alter the compound's pharmacokinetic profile, leading to prolonged half-life and reduced susceptibility to enzymatic degradation. This finding has opened new avenues for developing long-acting medications with improved patient compliance.

The analytical chemistry community has also benefited from the use of N-(3-Methylbutyryl)glycine-2,2-d2. Its high isotopic purity makes it an excellent internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for elucidating molecular structures and identifying unknown compounds. The compound's stability under various conditions further enhances its utility as a reference standard in analytical laboratories.

In addition to its scientific applications, N-(3-Methylbutyryl)glycine-2,2-d2 has implications in environmental chemistry. The use of deuterated compounds can help researchers study environmental pollutants and their degradation pathways. By tracking deuterium-labeled molecules in ecosystems, scientists can gain insights into how pollutants interact with biological systems and how they are metabolized or excreted.

The synthesis of N-(3-Methylbutyryl)glycine-2,2-d2 involves meticulous planning and execution to ensure high yield and purity. Advanced synthetic techniques are employed to introduce deuterium atoms at specific positions while maintaining the integrity of the molecular structure. This process requires expertise in organic synthesis and an understanding of isotopic chemistry.

The future prospects of N-(3-Methylbutyryl)glycine-2,2-d2 are promising. As research continues to uncover new applications for deuterated compounds, this molecule is likely to play an increasingly significant role in both academic and industrial settings. Its potential applications span across multiple disciplines, including medicine, environmental science, and materials science.

In conclusion, N-(3-Methylbutyryl)glycine-2,2-d2 represents a fascinating example of how isotopic labeling can enhance our understanding of complex biological systems. Its unique properties make it a valuable tool for researchers seeking to explore metabolic pathways, develop new drugs, and improve analytical techniques. As scientific knowledge advances,this compound will undoubtedly continue to contribute to groundbreaking discoveries in the chemical sciences.

1219795-09-1 (N-(3-Methylbutyryl)glycine-2,2-d2) 関連製品

- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)

- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 1213111-73-9((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 1306605-49-1(1,2oxazolo4,3-cquinolin-3-amine)

- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)

- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)